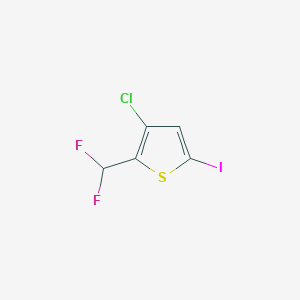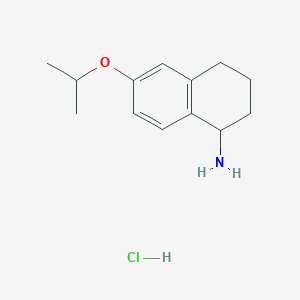
2-(1,4-Diazepan-1-yl)-2-methylpropanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Diazepan-1-yl)-2-methylpropanoicacidhydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered nitrogen-containing heterocycles that have significant applications in pharmaceuticals and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)-2-methylpropanoicacidhydrochloride can be achieved through several synthetic routes. One common method involves the intramolecular asymmetric reductive amination of aminoketones using imine reductases. This enzymatic process allows for the formation of chiral 1,4-diazepanes with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts to ensure high yield and enantioselectivity. The process may include steps such as transamination and ring annulation, which are optimized to avoid the use of heavy metal catalysts and halogenated solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4-Diazepan-1-yl)-2-methylpropanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the diazepane ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(1,4-Diazepan-1-yl)-2-methylpropanoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(1,4-Diazepan-1-yl)-2-methylpropanoicacidhydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ripasudil: A rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
Suvorexant: A dual-orexin receptor antagonist used for the treatment of insomnia.
Uniqueness
2-(1,4-Diazepan-1-yl)-2-methylpropanoicacidhydrochloride is unique due to its specific structural features and the high enantioselectivity achieved in its synthesis. This makes it a valuable compound for various applications in pharmaceuticals and organic synthesis.
Propriétés
Formule moléculaire |
C9H19ClN2O2 |
|---|---|
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
2-(1,4-diazepan-1-yl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,8(12)13)11-6-3-4-10-5-7-11;/h10H,3-7H2,1-2H3,(H,12,13);1H |
Clé InChI |
TVFQOJZLWURGRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)N1CCCNCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)
![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)


![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)

![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)

![(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B15308662.png)
![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)

![1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(5-cyclopropyltetrazol-2-yl)ethanone;hydrochloride](/img/structure/B15308708.png)

![1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)
